[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine
CAS No.: 1365942-99-9
VCID: VC3087336
Molecular Formula: C5H7F2N3
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.
![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine - 1365942-99-9](/images/structure/VC3087336.png)
Description |
Overview of the Compound[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine is a chemical compound with the molecular formula C5H7F2N3 and a molecular weight of 147.13 g/mol. It belongs to the class of pyrazole derivatives, which are heterocyclic aromatic compounds containing a five-membered ring with two adjacent nitrogen atoms. This compound is identified by the PubChem CID 84224484 and has been studied for its potential applications in various fields, including medicinal chemistry and material science . Synthesis and DerivativesThe synthesis of [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine typically involves regioselective reactions on pyrazole precursors. Common methods include:
This compound may serve as an intermediate in synthesizing derivatives with potential pharmacological or material applications . ApplicationsMedicinal Chemistry: Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The difluoromethyl group enhances metabolic stability and bioavailability, suggesting potential use in drug design . Material Science: Compounds like [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine may be explored for electronic or optical materials due to their unique structural properties. Safety and HazardsThe compound is classified under GHS (Globally Harmonized System) as follows:
Proper handling precautions include wearing protective equipment and avoiding inhalation or direct contact with skin or eyes. Related CompoundsSeveral related compounds exhibit structural similarities or modifications:
These derivatives demonstrate the versatility of pyrazole chemistry in designing novel compounds for various applications. |
---|---|
CAS No. | 1365942-99-9 |
Product Name | [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine |
Molecular Formula | C5H7F2N3 |
Molecular Weight | 147.13 g/mol |
IUPAC Name | [1-(difluoromethyl)pyrazol-4-yl]methanamine |
Standard InChI | InChI=1S/C5H7F2N3/c6-5(7)10-3-4(1-8)2-9-10/h2-3,5H,1,8H2 |
Standard InChIKey | ZCNVZHJYOLUBJF-UHFFFAOYSA-N |
SMILES | C1=C(C=NN1C(F)F)CN |
Canonical SMILES | C1=C(C=NN1C(F)F)CN |
PubChem Compound | 84224484 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume